molecular formula C8H16N2O3 B118255 Ethyl N-(morpholin-2-ylmethyl)carbamate CAS No. 146944-30-1

Ethyl N-(morpholin-2-ylmethyl)carbamate

Cat. No.: B118255
CAS No.: 146944-30-1
M. Wt: 188.22 g/mol
InChI Key: LTGXGCGDXHMONY-UHFFFAOYSA-N
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Description

Ethyl N-(morpholin-2-ylmethyl)carbamate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(morpholin-2-ylmethyl)carbamate typically involves the reaction of morpholine with ethyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Ethyl Chloroformate} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(morpholin-2-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide, while reduction can produce N-methylmorpholine.

Scientific Research Applications

Ethyl N-(morpholin-2-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl N-(morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Morpholine: The parent compound, widely used in organic synthesis and as a solvent.

    N-Methylmorpholine: A derivative with similar applications but different reactivity.

    2-(Morpholinomethyl)acrylonitrile: Another morpholine derivative with distinct chemical properties.

Uniqueness: Ethyl N-(morpholin-2-ylmethyl)carbamate is unique due to its ethoxycarbonyl group, which imparts specific reactivity and potential applications not shared by other morpholine derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

146944-30-1

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl N-(morpholin-2-ylmethyl)carbamate

InChI

InChI=1S/C8H16N2O3/c1-2-12-8(11)10-6-7-5-9-3-4-13-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

LTGXGCGDXHMONY-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC1CNCCO1

Canonical SMILES

CCOC(=O)NCC1CNCCO1

Synonyms

Carbamic acid, (2-morpholinylmethyl)-, ethyl ester (9CI)

Origin of Product

United States

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